molecular formula C22H21ClN2O4S B4540882 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(4-methoxybenzyl)benzamide

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(4-methoxybenzyl)benzamide

Cat. No. B4540882
M. Wt: 444.9 g/mol
InChI Key: TVPACTHQOJULMG-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)sulfonylamino]-N-(4-methoxybenzyl)benzamide is a chemical compound that has garnered attention in scientific research for its various potential applications and properties. This comprehensive analysis will delve into the synthesis, molecular structure, chemical reactions and properties, physical properties, and chemical properties of the compound, based on findings from recent scientific studies.

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds structurally related to 4-[(4-chlorophenyl)sulfonylamino]-N-(4-methoxybenzyl)benzamide, involves multiple steps, including solid-phase synthesis techniques and chemical modifications to improve yield and applicability for industrial production. Solid-phase synthesis of related compounds has demonstrated efficiency, with methodologies detailing step-by-step reactions leading to the final compound. For instance, solid-phase synthesis was used to create N-p-Methylbenzyl benzamide, showcasing the versatility of synthesis techniques in producing benzamide derivatives with high yield and purity (Juntao Luo & Wenqiang Huang, 2004).

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively analyzed through various spectroscopic and crystallographic methods. Single-crystal X-ray diffraction has played a crucial role in determining the crystal structure of these compounds, providing insight into their molecular geometry, hydrogen bonding patterns, and overall stability. Such structural analyses are fundamental for understanding the interactions and reactivity of these compounds under different conditions (Ümit Ceylan et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 4-[(4-chlorophenyl)sulfonylamino]-N-(4-methoxybenzyl)benzamide and its analogs involves interactions with various reagents and catalysts, leading to a broad range of potential chemical transformations. Studies have explored the synthesis of benzopyrans through transannulation reactions, showcasing the compound's versatility in chemical synthesis and its potential as a precursor for various pharmacologically active molecules (Dongari Yadagiri et al., 2018).

Physical Properties Analysis

The physical properties of benzamide derivatives, including solubility, melting point, and crystalline form, are crucial for their application in different fields. The preparation and characterization of different crystalline forms have been detailed, highlighting the significance of polymorphism on the compound's physical and chemical stability. Understanding these properties is essential for the development of pharmaceutical formulations and other applications (T. Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of 4-[(4-chlorophenyl)sulfonylamino]-N-(4-methoxybenzyl)benzamide derivatives are influenced by their molecular structure and substituents, which affect their reactivity, stability, and interactions with biological targets. Studies have explored the synthesis and biological activities of these compounds, including their antioxidant and enzyme inhibition activities, providing a foundation for further research into their potential therapeutic applications (A. Fatima et al., 2013).

properties

IUPAC Name

4-[(4-chlorophenyl)sulfonyl-methylamino]-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-25(30(27,28)21-13-7-18(23)8-14-21)19-9-5-17(6-10-19)22(26)24-15-16-3-11-20(29-2)12-4-16/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPACTHQOJULMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-chlorophenyl)sulfonyl](methyl)amino}-N-(4-methoxybenzyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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